molecular formula C17H21ClO2 B13891286 Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate

Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate

Katalognummer: B13891286
Molekulargewicht: 292.8 g/mol
InChI-Schlüssel: ROJLQMSPQCVDQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate is an organic compound with a complex structure It features a cyclohexene ring substituted with a carboxylate ester group, a 4-chlorophenyl group, and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate typically involves several steps. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene ring.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexene ring reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(4-bromophenyl)-3,3-dimethylcyclohexene-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-fluorophenyl)-3,3-dimethylcyclohexene-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-(4-methylphenyl)-3,3-dimethylcyclohexene-1-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C17H21ClO2

Molekulargewicht

292.8 g/mol

IUPAC-Name

ethyl 2-(4-chlorophenyl)-3,3-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C17H21ClO2/c1-4-20-16(19)14-6-5-11-17(2,3)15(14)12-7-9-13(18)10-8-12/h7-10H,4-6,11H2,1-3H3

InChI-Schlüssel

ROJLQMSPQCVDQA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(CCC1)(C)C)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.